![molecular formula C17H12Cl2N2O2S B2937082 3,5-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 301333-32-4](/img/structure/B2937082.png)
3,5-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound characterized by its molecular structure, which includes multiple functional groups such as chloro, methoxy, thiazole, and benzamide
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole core. One common method is the reaction of 4-methoxyaniline with carbon disulfide and chloroacetic acid to form the thiazole ring. Subsequent chlorination and amidation steps are then employed to introduce the dichloro and benzamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow chemistry to ensure consistent product quality.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid may be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of new functional groups, leading to derivatives of the original compound.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.
Industry: The compound's properties make it useful in the manufacture of advanced materials and chemical sensors.
作用机制
The mechanism by which 3,5-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context in which the compound is used, but it generally involves interactions at the molecular level that modulate biological processes.
相似化合物的比较
4,6-Dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
3,5-Dichloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
3,5-Dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Uniqueness: 3,5-Dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. The presence of the methoxy group at the para position on the phenyl ring is particularly significant, as it affects the compound's electronic properties and interactions with biological targets.
属性
IUPAC Name |
3,5-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2S/c1-23-14-4-2-10(3-5-14)15-9-24-17(20-15)21-16(22)11-6-12(18)8-13(19)7-11/h2-9H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCSXYDHXONNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
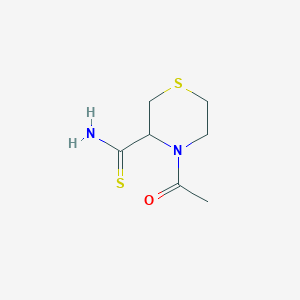
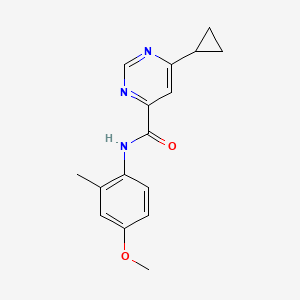
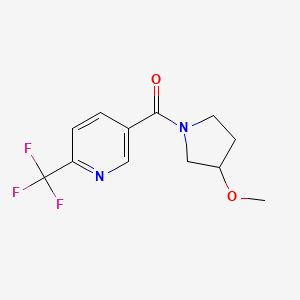
![methyl N-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate](/img/structure/B2937005.png)
![5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2937006.png)
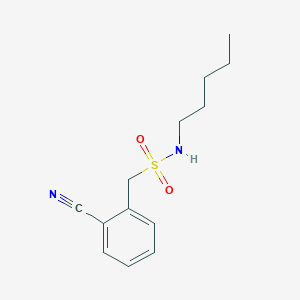

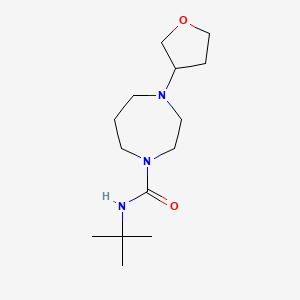
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2937011.png)

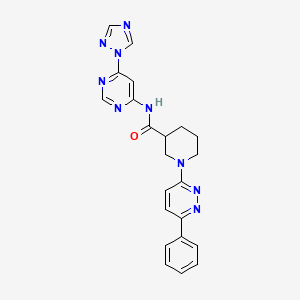
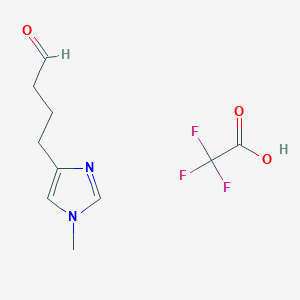
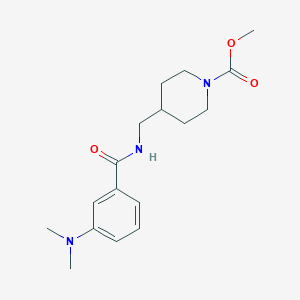
![1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B2937022.png)
